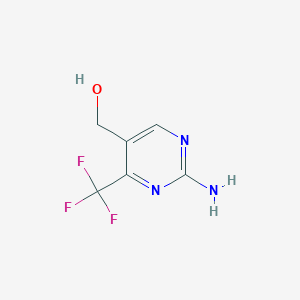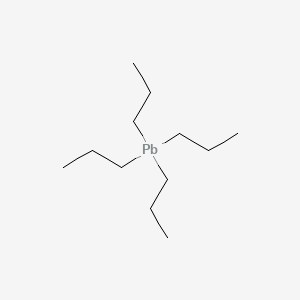
Plumbane, tetrapropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbane, tetrapropyl- is an organolead compound with the chemical formula ( \text{Pb(C}_3\text{H}_7\text{)}_4 ) It is a derivative of plumbane where the hydrogen atoms are replaced by propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Plumbane, tetrapropyl- can be synthesized through the reaction of lead(IV) chloride with propylmagnesium bromide in an ether solution. The reaction typically proceeds as follows: [ \text{PbCl}_4 + 4 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{Pb(C}_3\text{H}_7\text{)}_4 + 4 \text{MgBrCl} ]
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Plumbane, tetrapropyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and propyl radicals.
Substitution: It can undergo substitution reactions where the propyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Alkyl halides and aryl halides are often used in substitution reactions.
Major Products:
Oxidation Products: Lead(IV) oxide and propyl radicals.
Substitution Products: Various alkyl or aryl lead compounds depending on the reagents used.
Applications De Recherche Scientifique
Plumbane, tetrapropyl- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organolead compounds.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited use due to toxicity, but studied for its potential in targeted drug delivery systems.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of plumbane, tetrapropyl- involves its interaction with molecular targets through the formation of covalent bonds. The lead atom in the compound can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include the formation of lead-carbon bonds and the subsequent reactions of these bonds with other chemical species.
Comparaison Avec Des Composés Similaires
Tetraethyllead: Another organolead compound with ethyl groups instead of propyl groups.
Tetramethyllead: Contains methyl groups instead of propyl groups.
Tetraethylgermane: A similar compound with germanium instead of lead.
Uniqueness: Plumbane, tetrapropyl- is unique due to the presence of propyl groups, which influence its chemical reactivity and physical properties. Compared to tetraethyllead and tetramethyllead, plumbane, tetrapropyl- has different steric and electronic effects due to the larger size of the propyl groups.
Propriétés
Numéro CAS |
3440-75-3 |
|---|---|
Formule moléculaire |
C12H28Pb |
Poids moléculaire |
379 g/mol |
Nom IUPAC |
tetrapropylplumbane |
InChI |
InChI=1S/4C3H7.Pb/c4*1-3-2;/h4*1,3H2,2H3; |
Clé InChI |
SMHNCYOTIYFOKL-UHFFFAOYSA-N |
SMILES canonique |
CCC[Pb](CCC)(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



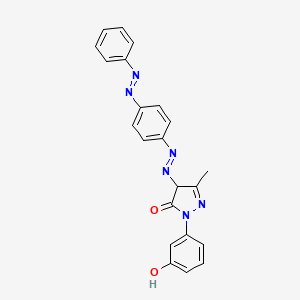

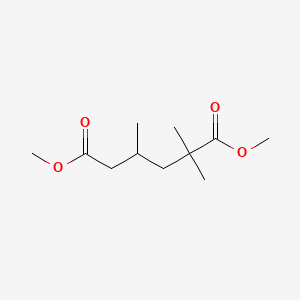
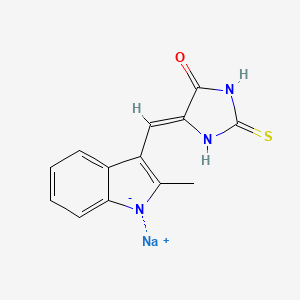
![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)
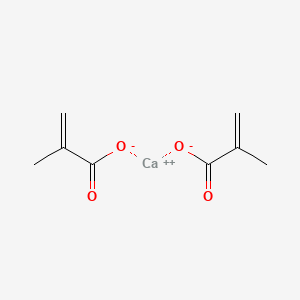

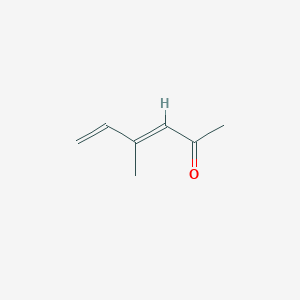
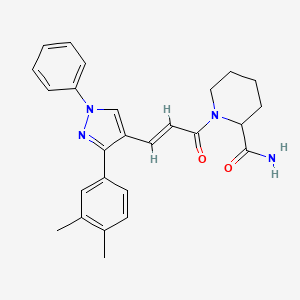
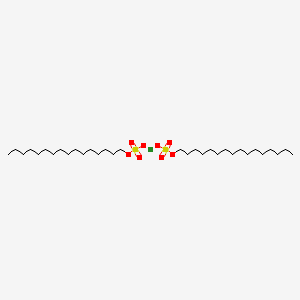

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt](/img/structure/B13733045.png)
